molecular formula C59H89N19O13S B549190 Icatibant CAS No. 130308-48-4

Icatibant

Cat. No.: B549190
CAS No.: 130308-48-4
M. Wt: 1304.5 g/mol
InChI Key: QURWXBZNHXJZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HOE-140 acetate, also known as Icatibant acetate, is a potent and specific peptide antagonist of the bradykinin B2 receptor. It is primarily used in scientific research to study the role of bradykinin in various physiological and pathological processes. The compound has shown significant potential in treating conditions related to bradykinin overactivity, such as hereditary angioedema .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HOE-140 acetate involves the assembly of a decapeptide chain through solid-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and deprotected to yield the free peptide .

Industrial Production Methods: Industrial production of HOE-140 acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The final product undergoes rigorous purification and quality control to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: HOE-140 acetate primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions:

Major Products Formed: The primary product formed is the free peptide, HOE-140 acetate, which is then purified to remove any side products or impurities .

Scientific Research Applications

HOE-140 acetate has a wide range of applications in scientific research:

    Chemistry: It is used to study the structure-activity relationships of bradykinin receptor antagonists.

    Biology: The compound helps in understanding the role of bradykinin in various biological processes, including inflammation and pain.

    Medicine: HOE-140 acetate is investigated for its potential therapeutic applications in treating hereditary angioedema and other conditions related to bradykinin overactivity.

    Industry: The compound is used in the development of new drugs targeting the bradykinin B2 receptor

Comparison with Similar Compounds

Uniqueness: HOE-140 acetate is unique due to its high specificity and potency for the bradykinin B2 receptor. Its resistance to enzymatic degradation makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWXBZNHXJZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N19O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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